molecular formula C19H20N2O5S B3467874 methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate

methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate

Cat. No. B3467874
M. Wt: 388.4 g/mol
InChI Key: VBMCUVVGFGPSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in cell growth, metabolism, or signaling pathways. This compound has been shown to target various molecular targets, including tubulin, topoisomerase II, and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate has several advantages for laboratory experiments, including its high potency, selectivity, and solubility in aqueous and organic solvents. However, this compound also has some limitations, such as its potential toxicity and instability under certain conditions.

Future Directions

Methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate has several potential future directions for research, including the development of more efficient synthesis methods, the identification of new molecular targets, and the evaluation of its therapeutic potential in preclinical and clinical studies. This compound may also be used as a tool compound for studying the mechanisms of various diseases and for developing new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Scientific Research Applications

Methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. This compound has been shown to inhibit the growth of cancer cells and bacteria, and to protect neurons from damage.

properties

IUPAC Name

methyl 2-[2-[2-(4-methoxyphenyl)sulfonylethyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-14-7-9-15(10-8-14)27(23,24)12-11-18-20-16-5-3-4-6-17(16)21(18)13-19(22)26-2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMCUVVGFGPSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate
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methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate
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methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate
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methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate
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methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate
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methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate

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